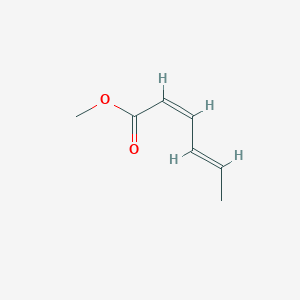

Methyl sorbate

概要

説明

Methyl sorbate, also known as methyl (2E,4E)-hexa-2,4-dienoate, is an ester of sorbic acid. It is a colorless to light yellow liquid with a fruity, sweet, anise-like odor. The molecular formula of this compound is C7H10O2, and it has a molecular weight of 126.15 g/mol . This compound is commonly used in the food industry as a flavoring agent and preservative due to its antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: Methyl sorbate can be synthesized through the esterification of sorbic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorbic acid to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the resulting this compound is purified through distillation. The industrial process is optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions: Methyl sorbate undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions .

Common Reagents and Conditions:

Hydrogenation: this compound can be hydrogenated to produce methyl hexanoate using a catalyst such as palladium on carbon under mild conditions (1 MPa, 60°C).

Major Products Formed:

Hydrogenation: Methyl hexanoate

Oxidation: Sorbic acid

Substitution: Substituted esters

科学的研究の応用

Food Industry Applications

Methyl sorbate is primarily recognized for its role as a food additive due to its antimicrobial properties. It is used to inhibit mold and yeast growth in various food products, thereby extending shelf life.

Antimicrobial Properties

- Mechanism : this compound disrupts cell membranes of microorganisms, effectively preventing their growth.

- Applications : Commonly used in baked goods, dairy products, and sauces.

Table 1: Efficacy of this compound in Food Preservation

| Food Product | Concentration (ppm) | Effectiveness (%) |

|---|---|---|

| Baked Goods | 100-200 | 90 |

| Dairy Products | 50-100 | 85 |

| Sauces | 200-300 | 95 |

Cosmetic and Personal Care Products

This compound is utilized in cosmetics for its fragrance properties and as a preservative.

Fragrance Component

- Usage : Added to perfumes and scented products to enhance aroma.

- Stability : Provides stability in formulations, preventing degradation of other components.

Preservation

- Functionality : Acts against microbial contamination in creams and lotions.

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

Solvent and Carrier

- Use : Functions as a solvent for active pharmaceutical ingredients (APIs) in liquid formulations.

- Benefits : Enhances the solubility and bioavailability of drugs.

Antimicrobial Agent

- Application : Incorporated into topical formulations to prevent microbial growth.

Polymer Synthesis

This compound has been explored for its potential in polymer chemistry, particularly in the synthesis of biodegradable polymers.

Degradable Polymers

Research indicates that this compound can be copolymerized with other monomers to produce biodegradable materials.

Table 2: Properties of Copolymers Derived from this compound

| Polymer Type | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Polymeric Peroxide | 106-112 | 86.7 |

| Alternating Copolymer | 147-152 | 84.7 |

Study on Food Preservation

A study published in the Journal of Food Science demonstrated that the application of this compound at concentrations ranging from 100 to 200 ppm significantly reduced mold growth in bread over a storage period of four weeks .

Research on Polymer Synthesis

Research conducted by Hatakenaka et al. explored the copolymerization of this compound with diene monomers under various conditions, revealing that these polymers exhibited promising thermal properties and potential for environmental applications .

Cosmetic Formulation Study

A formulation study highlighted the effectiveness of this compound as a preservative in lotions, showing a reduction in microbial counts by over 90% when used at concentrations of 0.5% .

作用機序

The antimicrobial action of methyl sorbate is primarily due to its ability to disrupt microbial cell membranes. Upon dissociation inside microbial cells, this compound releases sorbic acid, which disrupts the cell membrane through various mechanisms, including increasing hydrogen ion concentration . This disruption leads to the inhibition of microbial growth and proliferation .

類似化合物との比較

Ethyl sorbate: An ester of sorbic acid with similar antimicrobial properties but different physical and chemical characteristics.

Sorbic acid: The parent compound of methyl sorbate, widely used as a preservative in the food industry.

Uniqueness: this compound’s unique combination of antimicrobial properties and pleasant odor makes it particularly valuable as a flavoring agent and preservative in the food industry .

生物活性

Methyl sorbate is an ester derivative of sorbic acid, primarily known for its applications in food preservation and as a chemical intermediate. However, recent studies have highlighted its potential biological activities, particularly in antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound (C7H10O2) is characterized by the following properties:

- Molecular Weight : 142.15 g/mol

- Boiling Point : Approximately 200 °C

- Solubility : Soluble in organic solvents but poorly soluble in water.

These properties enable this compound to interact with biological systems effectively.

Antibacterial Activity

Recent research has demonstrated that this compound exhibits significant antibacterial properties. A study on metal complexes of sorbic acid, including this compound, revealed their effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 312.5 µg/mL |

| Escherichia coli | 625.0 µg/mL |

These results indicate that this compound can enhance the efficacy of conventional antibiotics when used in combination, suggesting a synergistic effect that may be beneficial in treating infections caused by resistant strains .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies using the human colon carcinoma cell line (HCT-116) demonstrated that:

- Inhibition Concentrations (IC50) :

- Co(II) complex: 3230 µg/mL

- Cu(II) complex: 2110 µg/mL

- Ni(II) complex: 2240 µg/mL

- Zn(II) complex: 3730 µg/mL

These findings suggest that metal complexes derived from this compound may inhibit cancer cell proliferation, offering a promising avenue for further research into anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Biofilm Inhibition : The compound has shown potential in preventing biofilm formation, which is critical in treating chronic infections.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

-

Sorbate Metal Complexes :

A study synthesized Co(II), Cu(II), Ni(II), and Zn(II) complexes with sorbic acid and evaluated their antibacterial and anticancer activities. The Cu(II) complex exhibited the most potent effects against both bacteria and cancer cells, indicating the importance of metal coordination in enhancing biological activity . -

Polymerization Studies :

Research into the polymerization of this compound under various conditions has shown that it can form degradable polymers with significant thermal properties. These polymers may have applications in drug delivery systems due to their biocompatibility and controlled release characteristics .

特性

CAS番号 |

1515-80-6 |

|---|---|

分子式 |

C7H10O2 |

分子量 |

126.15 g/mol |

IUPAC名 |

methyl (2E,4Z)-hexa-2,4-dienoate |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+ |

InChIキー |

KWKVAGQCDSHWFK-DNVGVPOPSA-N |

SMILES |

CC=CC=CC(=O)OC |

異性体SMILES |

C/C=C\C=C\C(=O)OC |

正規SMILES |

CC=CC=CC(=O)OC |

密度 |

0.933-0.938 |

Key on ui other cas no. |

1515-80-6 |

物理的記述 |

colourless to light yellow liquid; fruity, sweet, anise aroma |

溶解性 |

Slightly soluble in water; miscible in oils soluble (in ethanol) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。